3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-30-14-13-27-22(29)18(32-23(27)31)15-17-20(24-11-10-16-7-3-2-4-8-16)25-19-9-5-6-12-26(19)21(17)28/h2-9,12,15,24H,10-11,13-14H2,1H3/b18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBDVUZYLMJXIL-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule belonging to the classes of thiazolidinones and pyrido[1,2-a]pyrimidines. Its unique structural features suggest significant potential for various biological activities, including antibacterial, antifungal, and anticancer properties.
Structural Characteristics
This compound features multiple functional groups that enhance its biological interactions:
- Thiazolidinone moiety : Known for possessing biological activity.
- Pyrido[1,2-a]pyrimidine core : Associated with a range of pharmacological effects.
The presence of a methoxyethyl group and a phenylethylamine moiety further contributes to its potential biological interactions.
Antibacterial Properties
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial activity. For instance, compounds structurally related to this molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular:
- Minimum Inhibitory Concentration (MIC) values were reported to be as low as 0.004–0.03 mg/mL for certain derivatives, indicating potent antibacterial effects compared to standard antibiotics like ampicillin and streptomycin .
| Compound | MIC (mg/mL) | Bacteria Targeted |
|---|---|---|
| Compound 8 | 0.004–0.03 | E. coli |
| Compound 12 | 0.015 | B. cereus |
| Compound 15 | 0.004–0.06 | T. viride |
Antifungal Activity
The antifungal activity of similar compounds has also been investigated, revealing promising results:
- Compounds exhibited MIC values ranging from 0.004–0.06 mg/mL against various fungi, with some showing superior activity against species like Trichoderma viride and Candida albicans.
Anticancer Potential
The structural features of this compound suggest potential anticancer activity through modulation of specific signaling pathways involved in cell proliferation and apoptosis. Preliminary docking studies indicate that it may inhibit key enzymes or receptors associated with cancer progression.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or fungal metabolism.
- Receptor Modulation : It could interact with receptors that mediate cellular responses to growth factors or hormones.
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:
- A study demonstrated that a related thiazolidinone derivative significantly reduced bacterial load in infected animal models.
- Another study reported the use of pyrido[1,2-a]pyrimidine derivatives in cancer cell lines, showing reduced viability and increased apoptosis rates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural and functional differences between the target compound and analogues:
*Predicted using Molinspiration or similar tools.
Functional Comparisons
- Anti-inflammatory Potential: The target compound’s thioxo-thiazolidinone group is structurally analogous to rhodanine derivatives (), which exhibit anti-inflammatory and antioxidant activities via thiol-redox modulation . ’s pyrazolo-pyrimidinones (e.g., 10a) show direct COX-2 inhibition (IC50 ~15 µM), suggesting the target compound may share similar mechanisms but with modified potency due to its pyrido core .
Electrochemical Properties :
- Antimicrobial Activity: Thiazolidinones with azo linkages () show broad-spectrum antimicrobial activity (MIC ~8–32 µg/mL). The target compound’s 2-phenylethylamino group may enhance Gram-positive targeting due to hydrophobic interactions .
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving condensation of thiosemicarbazides with pyrido-pyrimidinone intermediates under reflux conditions (yields ~40–60%) .
Key Research Findings
- Structure-Activity Relationships (SAR): Thiazolidinone substituents: Methoxyethyl (target) vs. methoxypropyl () chains show that shorter chains reduce logP by ~0.6 units, improving solubility without significant loss of activity . Amino substituents: 2-Phenylethylamino (target) vs. piperazinyl () groups demonstrate that aromatic amines enhance target affinity, while piperazines optimize pharmacokinetics .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including thiazolidinone ring formation and pyrido[1,2-a]pyrimidin-4-one moiety introduction. Key steps include:
- Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile improves reaction efficiency .
- Catalysts : Lewis acids or bases enhance yield and purity under controlled conditions .
- Purification : Chromatographic techniques (e.g., HPLC) are critical for isolating the final product with >95% purity .
Q. How is structural integrity confirmed post-synthesis?
A combination of spectroscopic methods is used:
- NMR spectroscopy (¹H and ¹³C) to verify Z-configuration and substituent positions .
- IR spectroscopy to confirm functional groups (e.g., C=O, C=S) .
- X-ray crystallography for resolving bond angles and stereochemistry in solid-state structures .
Q. What are the common challenges in purifying this compound, and how are they addressed?
Challenges include residual solvents and byproducts from multi-step synthesis. Solutions involve:
- Column chromatography with silica gel or reverse-phase matrices .
- Recrystallization using polar solvents (e.g., ethanol/water mixtures) to enhance crystalline purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Discrepancies may arise from assay conditions or structural analogs. Methodological approaches include:
- Dose-response profiling across multiple cell lines to identify selective activity .
- Comparative studies with structurally similar compounds (e.g., benzodioxole derivatives) to isolate functional group contributions .
- Metabolic stability assays to assess whether degradation products influence activity .
Q. What computational strategies are recommended for predicting reaction pathways or bioactivity?
Integrate quantum chemical calculations (e.g., DFT) with experimental
- Reaction path search algorithms to optimize synthetic routes and reduce trial-and-error approaches .
- Molecular docking to predict binding affinities for biological targets (e.g., kinase inhibitors) .
Q. How does the compound’s regioselectivity impact synthetic modifications?
The Z-configuration and electron-withdrawing thioxo group influence reactivity:
- Electrophilic substitution occurs preferentially at the pyrimidin-4-one ring due to electron-deficient regions .
- Protecting groups (e.g., tert-butoxycarbonyl) may be required for selective functionalization of the thiazolidinone moiety .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Analog synthesis : Modifying substituents (e.g., replacing 2-phenylethyl with morpholinylpropyl) to assess bioactivity shifts .
- Pharmacophore mapping : Identifying critical interactions (e.g., hydrogen bonding via the 4-oxo group) using 3D-QSAR models .
Q. How can researchers identify biological targets for this compound?
Strategies include:
- Pull-down assays with biotinylated analogs to isolate binding proteins .
- Transcriptomic profiling (RNA-seq) to detect pathways altered by treatment .
- Kinase inhibition panels to screen for enzymatic targets .
Q. What experimental parameters influence the compound’s stability under physiological conditions?
Key factors:
- pH-dependent degradation : Assess stability in buffers mimicking lysosomal (pH 4.5) and plasma (pH 7.4) environments .
- Light sensitivity : Store in amber vials if conjugated systems (e.g., thiazolidin-5-ylidene) are prone to photodegradation .
Q. How can synthetic scalability be balanced with yield and purity in multi-step protocols?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thiazolidinone cyclization) .
- In-line analytics (e.g., FTIR) to monitor intermediate formation and minimize purification bottlenecks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
